4-(5-Bromothiophen-2-YL)benzaldehyde

Description

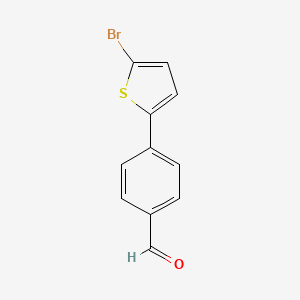

4-(5-Bromothiophen-2-YL)benzaldehyde is a brominated aromatic aldehyde featuring a benzaldehyde core substituted at the para position with a 5-bromothiophen-2-yl group. This compound is of significant interest in organic synthesis due to its dual functional groups: the aldehyde moiety enables nucleophilic additions or condensations, while the bromine atom on the thiophene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex architectures . Its applications span pharmaceuticals, materials science (e.g., dye-sensitized solar cells), and as a precursor for bioactive molecules .

Properties

CAS No. |

265107-24-2 |

|---|---|

Molecular Formula |

C11H7BrOS |

Molecular Weight |

267.14 g/mol |

IUPAC Name |

4-(5-bromothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7BrOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H |

InChI Key |

HEBHVTLNJSXJIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Benzaldehydes

Key Insights :

Bromothiophene-Containing Analogues

Key Insights :

Reactivity Differences :

- The para-aldehyde group in 4-(5-Bromothiophen-2-YL)benzaldehyde allows regioselective condensations, whereas meta-substituted analogues (e.g., 5-bromothiophene-3-carbaldehyde) exhibit steric hindrance .

Preparation Methods

Reaction Conditions and Optimization

Key to this method is the use of palladium acetate or tetrakis(triphenylphosphine)palladium(0) as catalysts, with potassium carbonate as a base in a mixed solvent system of dioxane and water (6:1 ratio). The controlled water content minimizes dehalogenation side reactions, which otherwise reduce yields by up to 30%. For example, a 6:1 dioxane/water ratio achieves complete conversion within 5 hours while limiting dehalogenation to <10%.

A representative procedure involves:

-

Dissolving 4-bromoaniline and 5-bromothiophene-2-carbaldehyde in glacial acetic acid.

-

Heating under reflux for 12–18 hours.

-

Quenching with water and extracting with dichloromethane.

-

Purifying via column chromatography to isolate the product.

Yield Variability Based on Aryl Substituents

The choice of arylboronic acid significantly impacts yields, as demonstrated in Table 1. Electron-donating groups like p-methoxyphenyl enhance yields (97%), whereas sterically hindered or electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl ) reduce efficiency (25–56%).

Table 1: Yield Dependence on Aryl Substituents in Suzuki Cross-Coupling

| Entry | Aryl Group (Ar) | Yield (%) |

|---|---|---|

| 1 | p-MeO-C₆H₄ | 97 |

| 2 | p-F-C₆H₄ | 82 |

| 3 | Ph | 56 |

| 4 | 3,4-DiMeO-C₆H₄ | 25 |

Mechanistic Insights and Byproduct Mitigation

Role of Palladium Catalysts

The palladium catalyst facilitates oxidative addition of the bromothiophene substrate, followed by transmetallation with the arylboronic acid. Reductive elimination yields the coupled product. The use of bulky phosphine ligands (e.g., triphenylphosphine) stabilizes the palladium intermediate, preventing premature catalyst deactivation.

Dehalogenation Challenges

Dehalogenation of the bromothiophene moiety is a major side reaction, attributed to hydrolytic cleavage under aqueous conditions. Reducing water content to 14% (v/v) in the solvent system suppresses this pathway, as evidenced by NMR monitoring. For instance, increasing the dioxane/water ratio from 4:1 to 8:1 reduces dehalogenation from 45% to <10%.

Alternative Synthetic Approaches

Direct Condensation Methods

While less common, direct condensation of 5-bromothiophene-2-carbaldehyde with benzaldehyde derivatives has been explored. However, this route suffers from low regioselectivity and requires harsh acids (e.g., AlCl₃), limiting its practicality.

Grignard Reaction Adaptations

Adapting methodologies from related compounds (e.g., 2,5-dimethoxybenzaldehyde), Grignard reagents could theoretically add to bromothiophene aldehydes. However, the bromine’s electron-withdrawing effect destabilizes the intermediate, leading to poor yields (<20%) and necessitating further optimization.

Industrial Scalability and Cost Considerations

The Suzuki cross-coupling method is preferred for scale-up due to its modularity and compatibility with continuous flow systems. Key cost drivers include:

Q & A

Basic: What are the common synthetic routes for preparing 4-(5-bromothiophen-2-yl)benzaldehyde, and what are the critical reaction conditions to optimize yield?

Methodological Answer:

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling , where a bromothiophene derivative reacts with a benzaldehyde boronic ester or acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key conditions include:

- Catalyst loading : 1–5 mol% Pd catalyst.

- Base : Na₂CO₃ or K₂CO₃ in a biphasic solvent system (toluene/water).

- Temperature : 80–100°C under inert atmosphere.

- Purification : Column chromatography to isolate the aldehyde product.

Yield optimization requires careful control of stoichiometry, exclusion of oxygen, and use of anhydrous solvents. Alternative routes may involve Ullmann coupling or direct bromination of thiophene precursors followed by formylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~10 ppm) and bromothiophene aromatic signals. Coupling patterns distinguish thiophene substitution.

- IR Spectroscopy : Validate the aldehyde group (C=O stretch ~1700 cm⁻¹) and C-Br bond (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns due to bromine.

For ambiguities (e.g., regioisomerism), NOESY or COSY NMR can clarify spatial proximity of protons. X-ray crystallography (discussed below) provides definitive structural confirmation .

Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, dynamic processes, or incorrect computational models. To resolve:

Benchmark Computational Methods : Use density functional theory (DFT) with solvent models (e.g., PCM for methanol) to simulate NMR shifts. Compare with experimental data.

Vibrational Analysis : Match computed IR frequencies (scaled by 0.96–0.98) to experimental peaks.

Crystallographic Validation : Use single-crystal X-ray data (if available) to refine computational geometries. Tools like Mercury or OLEX2 overlay experimental and calculated structures .

Advanced: What strategies are recommended for refining the crystal structure of this compound when encountering disordered regions or twinning in X-ray diffraction data?

Methodological Answer:

- Disorder Handling : In SHELXL , split occupancy refinement for overlapping atoms. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.

- Twinning : Use PLATON to detect twinning ratios. Refine with TWIN/BASF commands in SHELXL .

- Validation : Check R-factor convergence, residual density maps, and Hirshfeld surface analysis. Tools like OLEX2 integrate refinement and validation workflows .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coat.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Toxicity data are limited, so treat as a potential irritant .

Advanced: How can researchers utilize cross-coupling reactions to functionalize this compound for developing novel organic electronic materials?

Methodological Answer:

- Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups to tune electronic properties.

- Sonogashira Reaction : Introduce alkynyl spacers for conjugated polymers.

- Post-Functionalization : Convert the aldehyde to imines or hydrazones (e.g., using hydrazine derivatives) for optoelectronic applications. Monitor reaction progress via TLC and characterize intermediates by FTIR and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.